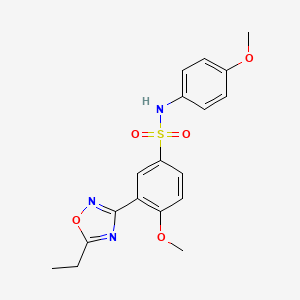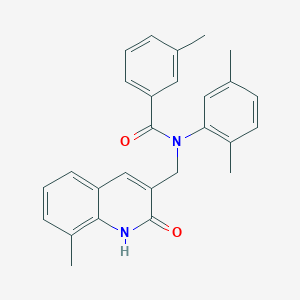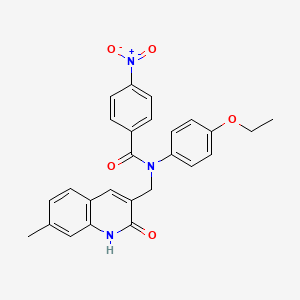
4-methyl-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs. In
作用機序
The mechanism of action of 4-methyl-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide involves the inhibition of the activity of certain enzymes. For example, it has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of pH in the body. By inhibiting the activity of carbonic anhydrase, this compound can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. For example, inhibition of carbonic anhydrase can lead to a decrease in pH in cancer cells, leading to their death. Inhibition of metalloproteinases can lead to a decrease in the degradation of extracellular matrix proteins, which can prevent the spread of cancer cells.
実験室実験の利点と制限
One advantage of using 4-methyl-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a valuable tool for studying the role of specific enzymes in various biological processes. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
There are several potential future directions for research involving 4-methyl-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide. One direction is the development of new drugs for the treatment of cancer, osteoporosis, and glaucoma based on this compound. Another direction is the study of the role of specific enzymes in various biological processes using this compound as a tool. Additionally, further research is needed to understand the specific mechanisms of action of this compound and to optimize its pharmacological properties.
合成法
The synthesis of 4-methyl-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethanamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is then purified by recrystallization or column chromatography.
科学的研究の応用
4-methyl-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and metalloproteinases, making it a promising candidate for the development of new drugs for the treatment of diseases such as cancer, osteoporosis, and glaucoma.
特性
IUPAC Name |
4-methyl-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-12-8-10-15(11-9-12)25(22,23)21-14(3)18-19-17(20-24-18)16-7-5-4-6-13(16)2/h4-11,14,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXIDYFEGCEUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=NC(=NO2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
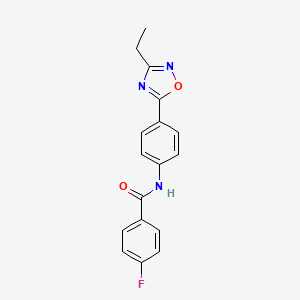
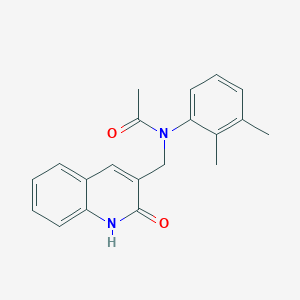
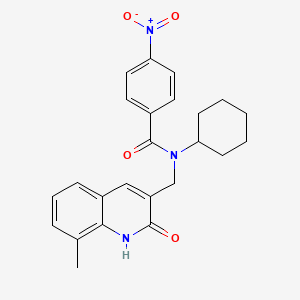
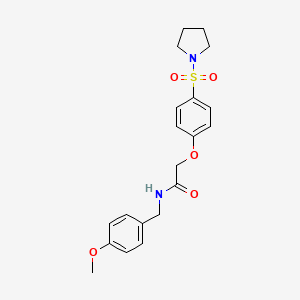
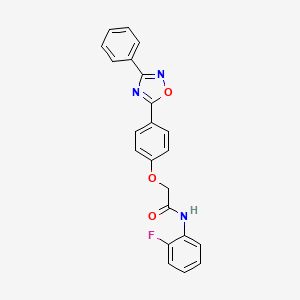

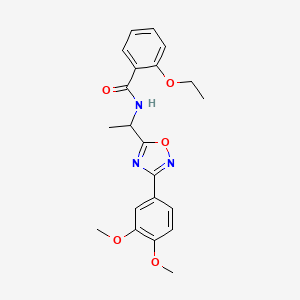
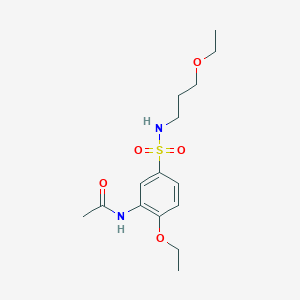
![4-[[2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetyl]amino]benzamide](/img/structure/B7707719.png)
